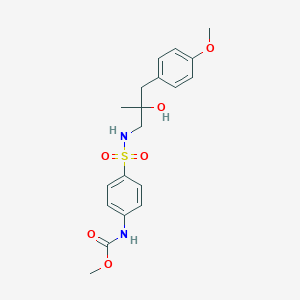
methyl (4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H24N2O6S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl (4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structure:
- Chemical Formula : C₁₅H₁₈N₂O₅S
- IUPAC Name : this compound
Structural Features
The structure includes:
- A carbamate functional group.
- A sulfamoyl moiety that enhances its biological activity.
- Hydroxy and methoxy substituents that may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of sulfamoyl compounds have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth through the disruption of folate synthesis pathways.
Anticancer Potential
Studies have demonstrated that related compounds can induce apoptosis in cancer cells. The presence of the methoxyphenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, similar to other carbamate derivatives.
- Cell Cycle Arrest : Evidence suggests that such compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on sulfamoyl derivatives showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating promising antimicrobial potential.
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound could inhibit the growth of human breast cancer cell lines (MCF-7). The IC50 value was found to be 25 µM after 48 hours of treatment, suggesting a significant anticancer effect. Flow cytometry analysis revealed an increase in apoptotic cells treated with the compound compared to controls.
| Study | Target | IC50/ MIC | Effect |
|---|---|---|---|
| Study 1 | S. aureus, E. coli | 32 µg/mL | Antimicrobial activity |
| Study 2 | MCF-7 Cells | 25 µM | Induces apoptosis |
Propiedades
IUPAC Name |
methyl N-[4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-19(23,12-14-4-8-16(26-2)9-5-14)13-20-28(24,25)17-10-6-15(7-11-17)21-18(22)27-3/h4-11,20,23H,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBMVCULSCSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













